molecular formula C19H26ClN3O3S B4081336 2-(diethylamino)-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]acetamide;hydrochloride

2-(diethylamino)-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]acetamide;hydrochloride

Cat. No.: B4081336
M. Wt: 411.9 g/mol
InChI Key: DLPYBPGZHQWSHK-UHFFFAOYSA-N
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Description

2-(Diethylamino)-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]acetamide;hydrochloride is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a diethylamino group, a sulfonylamino group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]acetamide;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:

    Formation of the diethylamino group: This step involves the reaction of diethylamine with an appropriate precursor under controlled conditions.

    Introduction of the sulfonylamino group: This is achieved by reacting the intermediate with a sulfonyl chloride derivative.

    Coupling with phenylacetamide: The final step involves coupling the intermediate with phenylacetamide under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactions and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]acetamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like hydroxide ions and amines are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(Diethylamino)-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]acetamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-(diethylamino)-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethylamino)-2-(4-methylphenyl)acetonitrile hydrochloride
  • 4-[2-(Diethylamino)ethoxy]phenyl}(phenyl)methanone

Uniqueness

Compared to similar compounds, 2-(diethylamino)-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]acetamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-(diethylamino)-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S.ClH/c1-4-22(5-2)14-19(23)20-16-8-10-17(11-9-16)21-26(24,25)18-12-6-15(3)7-13-18;/h6-13,21H,4-5,14H2,1-3H3,(H,20,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPYBPGZHQWSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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